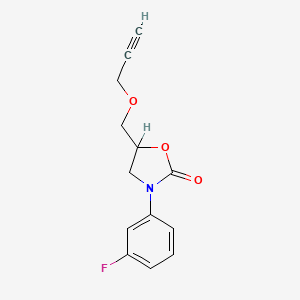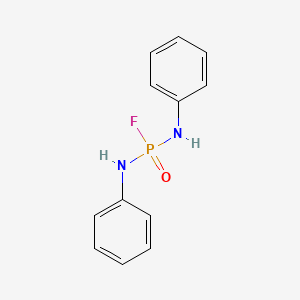
N,N'-Diphenylphosphorodiamidic fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diphenylphosphorodiamidic fluoride is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a phosphorus atom bonded to two phenyl groups and a fluoride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenylphosphorodiamidic fluoride typically involves the reaction of diphenylphosphorodiamidic chloride with a fluoride source. One common method is the reaction of diphenylphosphorodiamidic chloride with potassium fluoride in an aprotic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of N,N’-Diphenylphosphorodiamidic fluoride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Diphenylphosphorodiamidic fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state phosphorus compounds or reduction to form lower oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols, with reactions typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphorodiamidic compounds.
Oxidation and Reduction Reactions: Products include oxidized or reduced phosphorus compounds with different functional groups.
Applications De Recherche Scientifique
N,N’-Diphenylphosphorodiamidic fluoride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in modifying biological molecules and probing biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-Diphenylphosphorodiamidic fluoride involves its ability to act as a source of fluoride ions and phosphorus-containing groups. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive fluoride ion and phosphorus moiety. These interactions can lead to the modification of biological molecules and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Diphenylphosphorodiamidic Chloride: Similar in structure but contains a chloride ion instead of a fluoride ion.
Triphenylphosphine: Contains three phenyl groups bonded to a phosphorus atom but lacks the diamidic and fluoride components.
Phosphorodiamidic Fluoride: A simpler compound with only one phenyl group.
Uniqueness: N,N’-Diphenylphosphorodiamidic fluoride is unique due to its combination of a phosphorus atom bonded to two phenyl groups and a fluoride ion This structure imparts specific reactivity and properties that are not observed in other similar compounds
Propriétés
Numéro CAS |
330-08-5 |
|---|---|
Formule moléculaire |
C12H12FN2OP |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
N-[anilino(fluoro)phosphoryl]aniline |
InChI |
InChI=1S/C12H12FN2OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) |
Clé InChI |
FPLZAICQNAEAND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


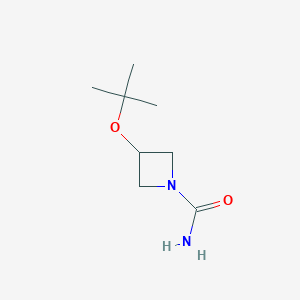
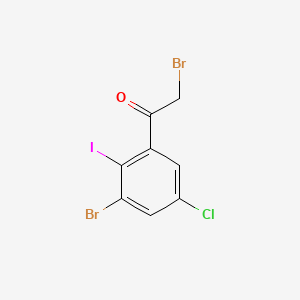
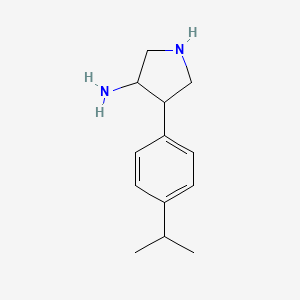
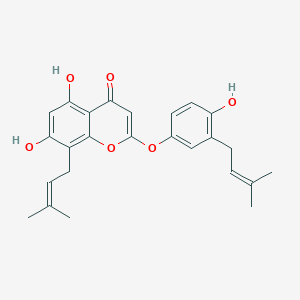

![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)

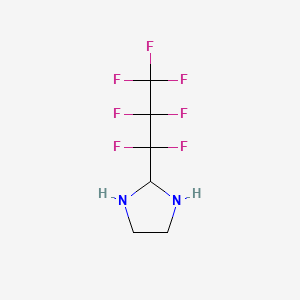
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
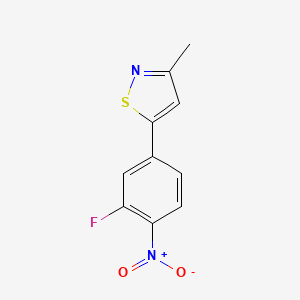

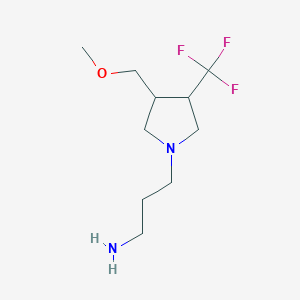
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
